molecular formula C10H14ClN B13539468 2-(4-Chloro-2-methylphenyl)propan-2-amine

2-(4-Chloro-2-methylphenyl)propan-2-amine

Cat. No.: B13539468
M. Wt: 183.68 g/mol
InChI Key: IFRZXVOERFRUEV-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenyl)propan-2-amine is an organic compound with a molecular formula of C10H14ClN It is a derivative of phenylpropanamine, characterized by the presence of a chlorine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenyl)propan-2-amine typically involves the alkylation of 4-chloro-2-methylbenzyl chloride with isopropylamine. The reaction is carried out under basic conditions, often using a solvent such as ethanol or methanol. The reaction mixture is then heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylpropanamines.

Scientific Research Applications

2-(4-Chloro-2-methylphenyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methoxyphenyl)propan-2-amine
  • 2-(4-Methylphenyl)propan-2-amine

Uniqueness

2-(4-Chloro-2-methylphenyl)propan-2-amine is unique due to the presence of both a chlorine atom and a methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

2-(4-chloro-2-methylphenyl)propan-2-amine

InChI

InChI=1S/C10H14ClN/c1-7-6-8(11)4-5-9(7)10(2,3)12/h4-6H,12H2,1-3H3

InChI Key

IFRZXVOERFRUEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C)(C)N

Origin of Product

United States

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